Cas no 29103-75-1 (N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine))
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) Chemical and Physical Properties
Names and Identifiers
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- N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)
- 4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1,4-diamine
- N~1~,N~1~'-Ethane-1,2-diylbis(N-methylbenzene-1,4-diamine)
- 2,5-Bis(4-aminophenyl)-2,5-diazahexane
- N,N''-Ethylenebis[N-methyl-p-phenylenediamine]
- N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine
- AK123010
- 1,4-Benzenediamine, N,N''-1,2-ethanediylbis[N-methyl-
- 1,4-Benzenediamine, N,N''-1,2-ethanediylbis(N-methyl-
- AX8247188
- N,N'-bis(4-aminophenyl)N,N'-dimethylethylenediamine
- 1,4-Benzenediamine, N1,N1'-1,2-ethanediy
- AMY36975
- 1,4-Benzenediamine, N1,N1'-1,2-ethanediylbis[N1-methyl-
- DS-6869
- CS-0151251
- C74491
- 29103-75-1
- DTXSID90183356
- 4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1, 4-diamine
- CHEMBL446982
- SCHEMBL16914897
- AKOS016012231
- MFCD22376644
- QEDHNSAOECJYDI-UHFFFAOYSA-N
- DTXCID00105847
- 1,4-Benzenediamine, N,N''-1,2-ethanediylbis(N-methyl-)
- N1-{2-[(4-AMINOPHENYL)(METHYL)AMINO]ETHYL}-N1-METHYLBENZENE-1,4-DIAMINE
-
- MDL: MFCD22376644
- Inchi: 1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3
- InChI Key: QEDHNSAOECJYDI-UHFFFAOYSA-N
- SMILES: N(C)(C1C=CC(=CC=1)N)CCN(C)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 270.184
- Monoisotopic Mass: 270.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.5
- XLogP3: 2.5
Experimental Properties
- Density: 1.171
- Boiling Point: 476.4°Cat760mmHg
- Flash Point: 275.7°C
- Refractive Index: 1.683
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU898-1g |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95+% | 1g |
2677CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU898-100mg |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95+% | 100mg |
444CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU898-250mg |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95+% | 250mg |
1013CNY | 2021-05-08 | |
| Alichem | A019089175-250mg |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 250mg |
$193.05 | 2023-09-02 | |
| Alichem | A019089175-1g |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 1g |
$478.24 | 2023-09-02 | |
| Alichem | A019089175-5g |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 5g |
$1448.37 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N27110-250mg |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 250mg |
¥385.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N27110-100mg |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 100mg |
¥214.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N27110-5g |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 5g |
¥13416.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N27110-1g |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) |
29103-75-1 | 95% | 1g |
¥1039.0 | 2022-04-27 |
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) Related Literature
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Additional information on N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) (CAS No. 29103-75-1): An Overview of Its Structure, Properties, and Applications
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) (CAS No. 29103-75-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, often referred to by its IUPAC name or CAS number, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is C20H26N4. The compound features a central ethylene bridge (C2H4) connecting two N-methylbenzene-1,4-diamine moieties. This arrangement imparts unique electronic and steric properties to the molecule. The presence of multiple nitrogen atoms and aromatic rings makes it an excellent candidate for various chemical reactions and functional applications.
The compound is typically a white to off-white solid at room temperature with a melting point ranging from 90 to 95°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for use in both aqueous and non-aqueous environments.
Synthesis Methods
The synthesis of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) can be achieved through several routes. One common method involves the reaction of 4-nitrobenzaldehyde with ethylenediamine followed by reduction to form the diamine intermediate. Subsequent methylation with methyl iodide yields the final product. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
Another approach involves the condensation of 4-nitroaniline with ethylenediamine in the presence of a base, followed by reduction and methylation steps. This method offers an alternative route with potentially higher efficiency and selectivity.
Applications in Chemistry and Materials Science
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) has found applications in various areas of chemistry and materials science due to its unique properties. One notable application is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The compound's ability to form stable complexes with metal ions makes it an excellent ligand for constructing porous materials with tunable properties.
In the field of catalysis, N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) has been used as a ligand in homogeneous catalytic systems. Its nitrogen-rich structure provides multiple coordination sites for metal ions, enhancing catalytic activity and selectivity in reactions such as hydrogenation and oxidation.
Pharmaceutical Research
In pharmaceutical research, N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) has shown promise as a lead compound for drug development. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research has demonstrated that derivatives of this compound can effectively inhibit certain kinases associated with cancer progression.
Clinical trials are currently underway to evaluate the safety and efficacy of these derivatives as potential therapeutic agents. Preliminary results indicate that they exhibit good pharmacokinetic properties and low toxicity profiles, making them attractive candidates for further development.
Conclusion
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) (CAS No. 29103-75-1) is a multifaceted organic compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique molecular structure endows it with valuable properties that make it suitable for various functional uses. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.
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